N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(11-21-7-3-6-18-21)20-13-8-19-22(9-13)10-14-12-24-15-4-1-2-5-16(15)25-14/h1-9,14H,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDJYXDJZOYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its intricate structure suggests potential biological activities, which are currently under investigation in various studies. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| LogP | 4.7126 |
| PSA (Polar Surface Area) | 71.03 Ų |
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole framework, which is known for its diverse pharmacological activities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum . These findings suggest that the compound may possess similar antiparasitic properties.
Anticancer Properties
The biological activity of pyrazole derivatives extends to anticancer effects as well. A study indicated that certain pyrazole compounds can induce autophagy in cancer cells, which may contribute to their cytotoxicity . The mechanism involves modulation of cellular pathways that lead to apoptosis in cancerous cells while sparing normal cells from toxicity.
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study on Cytotoxicity and Autophagy Induction
A comprehensive study assessed the cytotoxicity of various pyrazole derivatives, including those related to this compound. The results indicated that some compounds induced autophagy in cancer cells while exhibiting low toxicity towards human cells . This dual action highlights the potential therapeutic applications of these compounds in cancer treatment.
Research on Antiparasitic Effects
Another significant study focused on the antiparasitic activity of pyrazole derivatives against T. cruzi. The compounds displayed low micromolar potencies with minimal cytotoxic effects on mammalian cells . This selective toxicity makes them promising candidates for further development as antiparasitic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be extrapolated from related molecules:
Compound 5 from
- Structure : 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate.
- Key Differences: The target compound lacks the extended dodecanedioate chain and flavanol-derived chroman-4-one moiety present in Compound 3. Compound 5 exhibits additional hydroxyl and methoxy groups, enhancing its hydrogen-bonding capacity .
- Synthesis : Compound 5 was synthesized in 26% yield , suggesting that modifications to the benzodioxin core (e.g., alkylation or esterification) are feasible but may require optimization for the target molecule.
General Pyrazole-Acetamide Derivatives
- Hydrogen-Bonding Patterns : Pyrazole-acetamide derivatives often form robust hydrogen-bonding networks, as observed in crystal structures analyzed via graph-set theory . The target compound’s pyrazole nitrogen atoms and acetamide carbonyl are likely to participate in similar interactions.
- Thermodynamic Stability : Derivatives with shorter alkyl linkers (e.g., methyl vs. dodecanedioate in Compound 5) typically exhibit higher melting points and crystallinity due to reduced conformational flexibility .
Challenges and Limitations in Comparative Analysis
- Lack of Direct Data : The absence of experimental data (e.g., IC₅₀ values, solubility, or crystallographic coordinates) for the target compound precludes a quantitative comparison with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
